2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol
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Overview
Description
2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is known for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol typically involves the condensation of indole-3-carboxaldehyde with 5-methyl-2-aminophenol. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:
Indole-3-carboxaldehyde+5-methyl-2-aminophenol→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer activities and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol
- **2-[(1H-indol-3-ylmethylene)amino]-4-methylphenol
- **2-[(1H-indol-3-ylmethylene)amino]-6-methylphenol
Uniqueness
This compound is unique due to its specific substitution pattern on the phenol ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position of the phenol ring can enhance its antioxidant properties compared to other similar compounds .
Properties
Molecular Formula |
C16H14N2O |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethylideneamino)-5-methylphenol |
InChI |
InChI=1S/C16H14N2O/c1-11-6-7-15(16(19)8-11)18-10-12-9-17-14-5-3-2-4-13(12)14/h2-10,17,19H,1H3 |
InChI Key |
RWUOFLQCFWKZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CNC3=CC=CC=C32)O |
Origin of Product |
United States |
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